1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-(Furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (molecular formula: C₁₈H₁₃N₃O₃) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at positions 1 and 6 with furan-2-ylmethyl and pyridin-3-yl groups, respectively. Its structural uniqueness lies in the combination of aromatic and heteroaromatic substituents, which influence electronic properties and solubility.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-17(23)13-7-15(11-3-1-5-18-8-11)20-16-14(13)9-19-21(16)10-12-4-2-6-24-12/h1-9H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCDSQMEHEMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=NN3CC4=CC=CO4)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 920631-57-8) is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.30 g/mol. The compound features a furan ring and a pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.30 g/mol |
| CAS Number | 920631-57-8 |
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as anticancer agents. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For example, in a study assessing the structure–activity relationship of pyridine derivatives, compounds with similar structures demonstrated significant antiproliferative activity against HeLa and A549 cell lines, with IC50 values ranging from 0.021 to 0.058 μM depending on functional groups present .
Case Study:
In a comparative analysis of derivatives, it was found that modifications at the C4 and C6 positions significantly enhanced anticancer activity, suggesting that the presence of hydroxyl groups or other electron-donating groups could improve efficacy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit activity against Mycobacterium tuberculosis and other pathogens. For instance, related compounds have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Table: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 |
| Compound B | Mycobacterium tuberculosis | 2.18 |
| Compound C | Staphylococcus aureus | 5.00 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has also been investigated. Compounds in this class have shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Kinases: Similar compounds have been identified as selective inhibitors of tyrosine kinases, which play crucial roles in cancer cell signaling.
- Interaction with DNA: Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological applications, including:
1. Anticancer Activity
- Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer properties. Studies have demonstrated that 1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry reported that similar compounds showed activity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
2. Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in various models. A study highlighted its ability to inhibit pro-inflammatory cytokines, indicating a mechanism that could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
3. Antimicrobial Properties
- Research has also explored the antimicrobial potential of this compound. In vitro studies have demonstrated efficacy against several bacterial strains, suggesting its potential application in developing new antibiotics .
Case Study 1: Anticancer Research
A recent study focused on synthesizing analogs of this compound to evaluate their anticancer properties. The results indicated that modifications to the furan moiety enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a marked reduction in nitric oxide production and inflammatory cytokine levels, suggesting its potential utility in therapeutic strategies for managing inflammatory diseases .
Comparison with Similar Compounds
Furan-2-ylmethyl vs. Aryl/Alkyl Groups
1-(4-Fluorophenyl)-6-(Pyridin-3-yl) Analog (C₁₉H₁₆FN₃O₂):
1-(2-Thienylmethyl)-6-(Pyridin-3-yl) Analog (C₁₇H₁₂N₃O₂S):
Substituent Variations at Position 6
Pyridin-3-yl vs. Phenyl/Thienyl Groups
6-Phenyl Analog (CAS 920627-44-7, C₂₀H₁₅N₃O₂):
6-(Thiophen-2-yl) Analog (C₁₇H₁₄N₃O₂S):
Comparative Data Table
Impact of Substituents on Pharmacological Properties
- Solubility : Furan and pyridine groups in the target compound improve water solubility compared to purely aromatic analogs (e.g., 6-phenyl) .
- Metabolic Stability : Fluorinated analogs (e.g., 4-fluorophenyl) resist oxidative metabolism but may suffer from reduced solubility .
- Target Engagement : Thiophene-containing analogs show promise in central nervous system targets due to lipophilicity, whereas carboxylic acid derivatives are suited for extracellular enzyme inhibition .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Answer:
The synthesis typically involves condensation of 5-aminopyrazole derivatives with substituted pyridine carbonyl precursors. A general procedure includes:
- Step 1: Reacting equimolar amounts of 5-aminopyrazole (2.0 mmol) with aromatic aldehydes or ketones under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Cyclization via acid catalysis or transition-metal catalysts (e.g., Pd(PPh₃)₄) to form the pyrazolo[3,4-b]pyridine core .
- Step 3: Introducing the furan-2-ylmethyl group via alkylation or nucleophilic substitution, often requiring inert conditions (argon/nitrogen atmosphere) .
Optimization Tips: Adjust reaction time (12–24 hours) and temperature (80–120°C) based on substituent reactivity. Monitor purity via TLC or HPLC .
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?
Answer:
- 1H NMR: Analyze aromatic proton environments (δ 7.5–8.7 ppm for pyridine and furan protons) and substituent integration (e.g., furan methylene at δ 4.5–5.5 ppm) .
- ESIMS/HRMS: Confirm molecular weight (e.g., m/z 311.1 for related pyrazolopyridines) and fragmentation patterns .
- HPLC: Assess purity (>95% preferred for biological studies) using C18 columns and acetonitrile/water gradients .
- IR Spectroscopy: Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations .
Basic: How is the structure-activity relationship (SAR) of this compound evaluated?
Answer:
- Core Modifications: Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene) to assess solubility and binding affinity .
- Substituent Effects: Vary the pyridin-3-yl group (e.g., electron-withdrawing vs. donating groups) to modulate electronic properties and bioactivity .
- Carboxylic Acid Bioisosteres: Test ester or amide derivatives to improve membrane permeability .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Assay Conditions: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
- Purity Verification: Re-test compounds with ≥97% HPLC purity to exclude impurities as confounding factors .
- Solubility Adjustments: Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity artifacts .
- Orthogonal Assays: Validate results with alternative methods (e.g., enzymatic vs. cell-based assays) .
Advanced: What strategies optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Convert the carboxylic acid to sodium or potassium salts to enhance aqueous solubility .
- Prodrug Design: Synthesize methyl esters or PEGylated derivatives for improved absorption .
- Co-solvent Systems: Use Cremophor EL or cyclodextrin complexes for intravenous administration .
- LogP Reduction: Introduce polar groups (e.g., hydroxyl, amine) while maintaining potency via SAR-guided synthesis .
Advanced: How can computational modeling predict target interactions?
Answer:
- Docking Studies: Use SMILES/InChi identifiers (e.g.,
InChI=1S/C9H7N3O2/c13-9(14)6-1-3-10-8(5-6)7-2-4-11-12-7/h1-5H,(H,11,12)(H,13,14)) for molecular docking into target proteins (e.g., kinases) . - MD Simulations: Simulate binding stability in aqueous environments using AMBER or GROMACS .
- QSAR Models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Advanced: What are common pitfalls in scaling up synthesis, and how are they addressed?
Answer:
- Byproduct Formation: Optimize stoichiometry and use scavengers (e.g., polymer-bound reagents) in large-scale reactions .
- Catalyst Loading: Reduce Pd catalyst concentrations (0.5–1 mol%) to minimize costs and metal contamination .
- Solvent Selection: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) for easier purification .
- Process Monitoring: Implement in-line FTIR or PAT (Process Analytical Technology) for real-time reaction tracking .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
